8-Chloro-6-methyl-1,7-naphthyridine

mGlu5 Receptor CNS Disorders Structure-Activity Relationship

8-Chloro-6-methyl-1,7-naphthyridine (CAS 1250444-30-4) is a strategic 1,7-naphthyridine building block. The 8-chloro handle enables essential Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the 6-methyl group defines critical steric/electronic parameters for mGlu5 antagonist and kinase inhibitor SAR studies. Substitution with generic analogs compromises synthetic and biological outcomes; this specific substitution pattern is essential for valid lead optimization.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 1250444-30-4
Cat. No. B1395306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-6-methyl-1,7-naphthyridine
CAS1250444-30-4
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=N1)Cl)N=CC=C2
InChIInChI=1S/C9H7ClN2/c1-6-5-7-3-2-4-11-8(7)9(10)12-6/h2-5H,1H3
InChIKeyIAFZDYUOEGQBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-6-methyl-1,7-naphthyridine (CAS 1250444-30-4): A Strategic Halogenated Naphthyridine Building Block for Medicinal Chemistry and Kinase-Focused Research


8-Chloro-6-methyl-1,7-naphthyridine (CAS 1250444-30-4) is a halogenated heterocyclic compound belonging to the 1,7-naphthyridine class, a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities [1]. With the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol, this compound serves as a versatile synthetic intermediate, particularly in the development of kinase inhibitors and other targeted therapeutics [2][3]. Its structure, featuring a chlorine atom at the 8-position and a methyl group at the 6-position of the 1,7-naphthyridine core, imparts unique reactivity for downstream functionalization, such as cross-coupling reactions, making it a valuable building block for structure-activity relationship (SAR) studies and lead optimization [1][3].

Beyond the 1,7-Naphthyridine Scaffold: Why the Specific 6-Methyl-8-chloro Substitution Pattern of CAS 1250444-30-4 is Non-Interchangeable in Research


While the 1,7-naphthyridine core is a recognized pharmacophore, the specific substitution pattern of 8-Chloro-6-methyl-1,7-naphthyridine is critical and cannot be arbitrarily substituted with other in-class analogs. The 8-chloro group is a key reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) essential for late-stage diversification, a functionality absent in unsubstituted or differently halogenated (e.g., 8-bromo) analogs, which exhibit different reactivity and selectivity profiles [1][2]. Furthermore, the presence and position of the 6-methyl group significantly influence the electronic properties and steric environment of the core, which can directly impact binding affinity, selectivity, and overall efficacy in biological assays when compared to des-methyl or regioisomeric analogs [1]. Therefore, substituting this compound with a generic naphthyridine or a regioisomer can lead to divergent synthetic outcomes and fundamentally different biological profiles, compromising the validity of SAR studies and drug development efforts [1][3].

Quantitative Differentiation of 8-Chloro-6-methyl-1,7-naphthyridine (1250444-30-4): A Comparative Evidence Guide for Informed Procurement


Regioisomeric Selectivity in Biological Targets: Impact of 6-Methyl Substitution on mGlu5 Antagonist Potency

The position of the methyl group on the naphthyridine core is a critical determinant of biological activity. SAR studies on regioisomeric aryl naphthyridines as mGlu5 receptor antagonists demonstrated that the 6-methyl substitution pattern (as found in the target compound) is associated with a distinct potency profile compared to 7-methyl or 8-methyl regioisomers. While specific IC50 data for the exact target compound is not provided in the source, the study confirms that the 6-substituted series produced compounds with potent mGlu5 antagonism (IC50 < 100 nM), a finding that underscores the importance of this specific regioisomer for programs targeting this receptor [1].

mGlu5 Receptor CNS Disorders Structure-Activity Relationship

Halogen-Specific Reactivity: The 8-Chloro Group as a Superior Cross-Coupling Handle for Late-Stage Functionalization

The 8-chloro substituent on the 1,7-naphthyridine core is a versatile and essential handle for palladium-catalyzed cross-coupling reactions, enabling the efficient introduction of diverse aryl, heteroaryl, and amine groups for SAR exploration [1]. The reactivity of the C-Cl bond at the 8-position is significantly different from that of a C-Br bond, offering chemoselectivity in multi-step syntheses. A comparative study on dihalogenated naphthyridines has demonstrated that chlorine and bromine atoms on the same ring can exhibit distinct reactivity patterns, which can be exploited for sequential functionalization. This is a key differentiator from the 8-bromo analog, which may undergo faster oxidative addition but can lead to undesired side reactions or lack the necessary stability for certain transformations [2].

Cross-Coupling C-H Activation Synthetic Methodology

Target Engagement in Kinase Inhibition: The 1,7-Naphthyridine Core as a Privileged Scaffold for Aurora-B and Erk2 Modulation

The 1,7-naphthyridine core, which is the basis of 8-Chloro-6-methyl-1,7-naphthyridine, is a validated scaffold for designing potent kinase inhibitors. A patent application from Aeterna Zentaris GmbH specifically describes a series of naphthyridine derivatives, including those with 1,7-naphthyridine cores, that act as modulators of various kinases. Notably, a representative compound, 1-ethyl-3-[7-(4-methoxyphenyl)-[1,5]naphthyridin-2-yl]-urea (II), demonstrated dual inhibitory activity against Aurora-B and Erk2 [1]. While this example is from the 1,5-naphthyridine series, it provides class-level evidence that the naphthyridine scaffold, and by extension the 1,7-analog, can effectively engage and inhibit these clinically relevant kinase targets. The presence of the 8-chloro and 6-methyl groups on the 1,7-naphthyridine core offers a differentiated vector for further optimization of potency and selectivity against these or other kinases.

Kinase Inhibition Oncology Aurora-B Erk2

Validated Research Applications for 8-Chloro-6-methyl-1,7-naphthyridine (CAS 1250444-30-4) Based on Comparative Evidence


Medicinal Chemistry: Lead Optimization of mGlu5 Receptor Antagonists

Given the demonstrated potency of 6-substituted-1,7-naphthyridines as mGlu5 receptor antagonists (IC50 < 100 nM) [1], 8-Chloro-6-methyl-1,7-naphthyridine serves as a direct starting material for generating focused libraries of novel antagonists. The 8-chloro group can be exploited in Suzuki or Buchwald-Hartwig reactions to introduce diverse aryl or amine moieties, enabling systematic SAR studies to improve potency, selectivity, and pharmacokinetic properties for potential CNS disorder therapeutics [1].

Chemical Biology: Synthesis of Selective Kinase Chemical Probes

The validated use of the naphthyridine core as a kinase inhibitor scaffold, with reported activity against targets like Aurora-B and Erk2 [1], makes 8-Chloro-6-methyl-1,7-naphthyridine a valuable intermediate for preparing chemical probes. Its unique substitution pattern provides a distinct chemical space compared to common 1,5-naphthyridine-based inhibitors, allowing researchers to interrogate the kinome and potentially identify novel, selective inhibitors for understudied kinases.

Process Chemistry: Scalable Synthesis of Complex Pharmaceutical Intermediates

The reactivity of the 8-chloro group is well-suited for scalable, palladium-catalyzed transformations [1]. Patents from companies like ChengDa Pharmaceuticals and Amgen Inc. highlight the industrial relevance of synthesizing naphthyridine derivatives for drug development [2][3]. This compound is an ideal building block for process chemists tasked with developing robust, high-yielding routes to advanced pharmaceutical intermediates, particularly where the 6-methyl group is a required structural feature for downstream biological activity.

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